(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
“(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives It features a pyrrolidine ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes:: The synthesis of “(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” involves the condensation of appropriate starting materials. Here are some synthetic routes:
Condensation Reaction:
Industrial Production:: The industrial-scale production of this compound may involve modifications to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:: “(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” can undergo various reactions:
Oxidation: Oxidation of the phenyl ring or the pyrrolidine moiety.
Reduction: Reduction of the carbonyl group.
Substitution: Substitution reactions at the phenyl or pyrrolidine positions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: React with appropriate nucleophiles (e.g., amines, halides) under suitable conditions.
Scientific Research Applications
“(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” finds applications in:
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with biological targets.
Materials Science: Utilize its properties for designing functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Comparing “(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” with other similar compounds will reveal its distinct features and potential advantages.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-2-16-12-8-4-3-7-11(12)13(15)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
BFTNVMYODJKDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC2 |
Origin of Product |
United States |
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